1-Cyclobutyl-4-iodo-1H-pyrazole
Overview
Description
1-Cyclobutyl-4-iodo-1H-pyrazole is an organic compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a cyclobutyl group attached to the nitrogen atom at position 1 and an iodine atom at position 4 of the pyrazole ring. The molecular formula of this compound is C7H9IN2, and it has a molecular weight of 248.06 g/mol .
Preparation Methods
The synthesis of 1-Cyclobutyl-4-iodo-1H-pyrazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of cyclobutyl hydrazine with 1,3-diketones followed by iodination can yield the desired compound . Industrial production methods may involve the use of catalytic processes and optimized reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
1-Cyclobutyl-4-iodo-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at position 4 can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form hydrides.
Cycloaddition Reactions: The pyrazole ring can participate in cycloaddition reactions with various dienophiles and dipolarophiles to form more complex heterocyclic structures.
Scientific Research Applications
1-Cyclobutyl-4-iodo-1H-pyrazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Cyclobutyl-4-iodo-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes. For example, it may inhibit enzymes involved in cell proliferation, leading to potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-Cyclobutyl-4-iodo-1H-pyrazole can be compared with other similar compounds, such as:
1-Cyclobutyl-1H-pyrazole-4-boronic acid pinacol ester: This compound has a boronic acid ester group instead of an iodine atom, which affects its reactivity and applications.
4-Iodopyrazole: This compound lacks the cyclobutyl group, making it less sterically hindered and potentially more reactive in certain reactions.
3,5-Substituted Pyrazoles: These compounds have different substitution patterns on the pyrazole ring, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
1-cyclobutyl-4-iodopyrazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IN2/c8-6-4-9-10(5-6)7-2-1-3-7/h4-5,7H,1-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDORWWNUKLHEGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C=C(C=N2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901300694 | |
Record name | 1H-Pyrazole, 1-cyclobutyl-4-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901300694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1418736-42-1 | |
Record name | 1H-Pyrazole, 1-cyclobutyl-4-iodo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1418736-42-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole, 1-cyclobutyl-4-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901300694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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